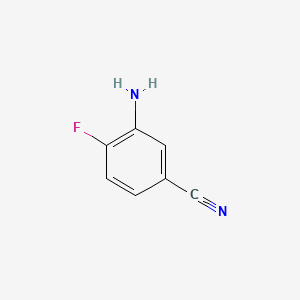

3-Amino-4-fluorobenzonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMZMZOMQYFFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570481 | |

| Record name | 3-Amino-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859855-53-1 | |

| Record name | 3-Amino-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Precursor-Based Synthetic Routes

A prevalent and well-documented approach for synthesizing 3-Amino-4-fluorobenzonitrile involves the reduction of its nitro-substituted precursor, 4-fluoro-3-nitrobenzonitrile (B23716). This transformation targets the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) while preserving the nitrile (-CN) and fluoro (-F) functionalities. This can be accomplished through various catalytic and chemical methods.

Catalytic hydrogenation is an efficient, clean, and widely used method for the reduction of nitroarenes. This process typically involves reacting the nitro-compound with hydrogen gas in the presence of a metal catalyst. For the conversion of 4-fluoro-3-nitrobenzonitrile, palladium on activated carbon (Pd/C) is a commonly employed catalyst.

In a typical procedure, 4-fluoro-3-nitrobenzonitrile is hydrogenated in a solvent such as methanol (B129727) using a 5% Pd/C catalyst. The reaction is generally carried out under a hydrogen atmosphere (e.g., 2 bar pressure) for a period of approximately 2 hours. ambeed.com After the reaction is complete, the catalyst is removed by filtration, and the product, this compound, is isolated by evaporating the solvent. ambeed.com This method is often favored for its high efficiency and the relative ease of product purification. The selective reduction of nitro groups in the presence of other reducible functionalities like nitriles is a key advantage of using specific catalytic systems. rsc.org

Chemical reduction offers an alternative to catalytic hydrogenation and avoids the need for pressurized hydrogen gas systems. A classic and effective method involves the use of a metal in an acidic medium, such as iron powder in acetic acid. In this process, a mixture of 4-fluoro-3-nitrobenzonitrile and excess iron powder is heated in acetic acid (e.g., at 80°C for 1 hour). ambeed.com The reaction progress is driven by the oxidation of the metal. Upon completion, the excess iron and iron salts are removed during workup, which typically involves neutralization and extraction with an organic solvent to yield the desired amino product. ambeed.com

Another common chemical reduction system employs iron with an electrolyte like ammonium (B1175870) chloride in a solvent mixture such as water and isopropyl alcohol. ambeed.com Furthermore, bimetallic nanoparticle systems, such as Fe-Ni nanoparticles, have been shown to be highly efficient for the chemoselective reduction of nitro compounds in aqueous media, presenting a greener alternative. scispace.com Recent advancements also include metal-free reduction systems, for example, using bis(pinacolato)diboron (B136004) (B₂pin₂) in a methanol/water solvent mixture with a base like sodium hydroxide, which can rapidly reduce nitroarenes at moderate temperatures (50°C). doi.org

The choice of reduction method for converting 4-fluoro-3-nitrobenzonitrile to this compound depends on factors such as desired yield, selectivity, cost, scale, and available equipment. Catalytic hydrogenation generally provides very high yields and purity. In contrast, chemical reduction methods, while often cheaper and operationally simpler for laboratory scale, can sometimes result in lower yields or require more extensive purification.

The selectivity of the reduction is crucial, as the nitrile group is also susceptible to reduction. However, many modern methods exhibit excellent chemoselectivity for the nitro group. For instance, catalytic transfer hydrogenation using palladium on carbon with ammonium formate (B1220265) as a hydrogen donor has been shown to be effective for reducing nitrobenzonitriles. mdpi.comresearchgate.net The conditions for each method are optimized to maximize the yield of the target amine while minimizing side reactions.

| Method | Reagents & Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, 5% Pd/C | Methanol, 2 bar H₂, 2h | ~91% | ambeed.comambeed.com |

| Chemical Reduction | Fe powder, Acetic Acid | 80°C, 1h | High | ambeed.com |

| Chemical Reduction | Fe, NH₄Cl | Water/Isopropanol | 87% | ambeed.com |

| Catalytic Transfer Hydrogenation | HCOONH₄, 10 wt% Pd/C | Methanol (LAG) | Quantitative | mdpi.comresearchgate.net |

| Metal-Free Reduction | B₂pin₂, NaOH | MeOH/H₂O, 50°C, 15 min | 90% | doi.org |

Nucleophilic aromatic substitution (SNAr) provides an alternative synthetic pathway. This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. masterorganicchemistry.com For the synthesis of this compound, this strategy would conceptually involve the reaction of a difluoro- or other halo-substituted benzonitrile (B105546) with an ammonia (B1221849) equivalent.

A potential SNAr route to this compound is the direct amination of a precursor such as 2,5-difluorobenzonitrile (B1295057). In this scenario, one of the fluorine atoms is substituted by an amino group. The feasibility of such a reaction is predicated on the activation of the aromatic ring by electron-withdrawing groups, such as the nitrile (-CN) group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com

The regioselectivity of the substitution (i.e., which fluorine atom is replaced) is governed by the electronic effects of the substituents. The nitrile group exerts a strong electron-withdrawing effect, particularly at the ortho and para positions. In 2,5-difluorobenzonitrile, the fluorine at the 5-position is para to the nitrile group, making it the more likely site for nucleophilic attack compared to the fluorine at the 2-position (ortho).

Typical conditions for direct amination via SNAr involve reacting the aryl fluoride (B91410) with an amine source (such as ammonia or a protected amine) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), often in the presence of a base and at elevated temperatures. semanticscholar.org While specific examples detailing the direct amination of 2,5-difluorobenzonitrile to this compound are not prevalent in the reviewed literature, the reaction of other activated aryl fluorides with amines is well-established, supporting the viability of this synthetic strategy. whiterose.ac.ukrsc.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Strategies

Tandem SNAr-Cyclocondensation Mechanisms

A sophisticated approach for the synthesis of complex heterocyclic structures from fluorinated precursors involves tandem reactions that combine Nucleophilic Aromatic Substitution (SNAr) with a cyclocondensation step. While not a direct route to this compound itself, this strategy is pivotal in the synthesis of related fluorinated benzofuran (B130515) and benzothiophene (B83047) derivatives, which often start from or share structural similarities with substituted fluorobenzonitriles.

The general mechanism commences with an SNAr reaction on a polyfluorinated benzonitrile. The electron-withdrawing nature of the nitrile group activates the aromatic ring, making it susceptible to nucleophilic attack. In a tandem sequence, a bifunctional nucleophile, such as an α-hydroxy carbonyl compound, can be employed. The initial SNAr reaction is followed by an intramolecular cyclization (cyclocondensation) to form a new heterocyclic ring fused to the benzene (B151609) ring. nih.govnih.gov

For instance, in the synthesis of fluorinated 3-aminobenzofurans, a 4-substituted perfluorobenzonitrile reacts with an α-hydroxycarbonyl compound in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govnih.gov The alkoxide generated from the α-hydroxycarbonyl compound first displaces a fluorine atom on the benzonitrile ring via an SNAr mechanism. Subsequently, the enolate formed attacks the nitrile group, leading to a cyclization that, after rearrangement and protonation, yields the 3-amino-benzofuran structure. nih.govnih.gov A similar domino reaction protocol has been used to synthesize benzothiophene derivatives from 2-fluorobenzonitriles, where the presence of electron-withdrawing groups facilitates the reaction. nih.gov

Advanced Synthetic Techniques

Optimization of Reaction Conditions for Yield and Purity

The efficient synthesis of this compound is critically dependent on the optimization of reaction parameters to maximize yield and ensure high purity. A common and effective route involves the reduction of a nitro group precursor, 4-Fluoro-3-nitrobenzonitrile.

The choice of reducing agent and reaction conditions significantly impacts the outcome. Catalytic hydrogenation using Palladium on carbon (Pd/C) has been shown to be highly efficient, achieving a 91% yield of this compound. In contrast, reduction with iron powder in acetic acid (Fe/AcOH) is less effective, providing yields in the range of 30–60% due to the formation of side products. Another study also demonstrated the synthesis from the same precursor using iron powder in an acidic medium, resulting in a product with 91% purity.

The optimization of such reactions involves careful control of temperature, pressure (in the case of hydrogenation), reaction time, and the stoichiometry of the reagents. The table below summarizes a comparison of different reduction methods for the synthesis of this compound from 4-Fluoro-3-nitrobenzonitrile.

Table 1: Comparison of Reduction Methods for this compound Synthesis

| Reduction Method | Reagents | Yield | Purity | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | 91% | High | |

| Metal/Acid Reduction | Fe/AcOH | 30-60% | Moderate |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to create more environmentally benign processes. Key areas of focus include the use of safer solvents, avoidance of hazardous reagents, and the development of catalytic, recyclable systems.

One notable green approach in nitrile synthesis is the use of ionic liquids (ILs). For the synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride, an ionic liquid has been shown to act as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying product separation and catalyst recycling. rsc.org This methodology, while demonstrated for benzonitrile, presents a promising green alternative for the synthesis of substituted benzonitriles. The ionic liquid can be easily recovered and reused without a decrease in its activity. rsc.orgresearchgate.net

The investigation of related compounds, such as 4-Amino-3-bromo-2-fluorobenzonitrile, for synthesizing environmentally friendly chemicals further underscores the relevance of green chemistry in this area. The goal is to replace harsh reagents and multi-step processes with more streamlined, atom-economical, and safer synthetic routes.

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scalability. sci-hub.se These benefits are particularly relevant for the industrial production of chemical intermediates.

While specific, detailed flow chemistry processes for the synthesis of this compound are not widely published in academic literature, the technology is highly applicable. A patent for a continuous flow process for the synthesis of phenylhydrazine (B124118) salts lists 4-amino-3-fluorobenzonitrile (B1272301) as a related chemical compound, indicating the industrial interest in applying such technologies to this class of molecules. google.com

Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. For example, nitration and hydrogenation reactions, which are key steps in a common synthesis route to this compound, can be performed more safely and with greater control in a continuous flow reactor. sci-hub.se The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow system can lead to higher yields and purities, minimizing the formation of byproducts. sci-hub.se The development of flow processes is a key step towards more sustainable and efficient chemical manufacturing. sci-hub.se

Chemical Reactivity and Derivatization

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The electronic properties of the substituents—the electron-donating amino group and the electron-withdrawing fluoro and cyano groups—create a nuanced reactivity profile for the aromatic ring, making it amenable to both directed metalation and nucleophilic substitution reactions.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org For 3-amino-4-fluorobenzonitrile, the primary amino group is a potential DMG. However, the acidic protons of the NH₂ group would be preferentially abstracted by a strong base like n-butyllithium. Therefore, protection of the amino group, for instance as an N-Boc or N-pivaloyl amide, is necessary to prevent this and to enable its function as an effective DMG. uvm.edu

The relative directing ability of the functional groups on the ring is crucial. The order of directing strength for relevant groups is generally considered to be -CONR₂ > -OCONR₂ > -NHCOR > -OCH₃ > -F. organic-chemistry.orgharvard.edu Once the amino group is protected (e.g., as an amide), it becomes a potent DMG. The lithiation would be expected to occur regioselectively at the C-2 position, which is ortho to the directing amide group. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at this position.

Table 1: Hypothetical Directed Ortho Metalation of N-protected this compound This table is based on established principles of Directed ortho Metalation, as direct examples for this specific substrate are not prevalent in the reviewed literature.

| Protecting Group (PG) | Metalating Agent | Electrophile (E+) | Resulting Functional Group at C-2 |

|---|---|---|---|

| -C(O)t-Bu (Pivaloyl) | s-BuLi/TMEDA | D₂O | -D (Deuterium) |

| -C(O)NEt₂ | n-BuLi | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

| -C(O)t-Bu (Pivaloyl) | t-BuLi | I₂ | -I (Iodo) |

| -C(O)NEt₂ | s-BuLi/TMEDA | DMF | -CHO (Formyl) |

The fluorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the para-cyano group. smolecule.com This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, providing a straightforward route to 4-substituted-3-aminobenzonitrile derivatives. This reaction is typically performed in polar aprotic solvents like DMSO or DMF at elevated temperatures. evitachem.com The reactivity of the C-F bond makes it a valuable handle for introducing amines, thiols, and other functionalities. smolecule.com

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Base | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|

| Amines (e.g., Morpholine) | K₂CO₃ | DMSO | 100 °C | 4-Amino-substituted benzonitriles | researchgate.netresearchgate.net |

| Thiols (e.g., Thiophenol) | K₂CO₃ | DMAc | rt - 100 °C | 4-Thioether-substituted benzonitriles | nih.gov |

| Mono-N-Boc-ethylenediamine | - | DMSO | 120 °C | 4-(N-substituted amino)benzonitriles | |

| Ammonia (B1221849) | - | DMF | Elevated | Diaminobenzonitrile | evitachem.com |

The amino group at C-3 behaves as a typical aromatic amine and readily undergoes reactions with various electrophiles.

Acylation: The amino group can be easily acylated using acyl chlorides or acid anhydrides to form the corresponding amides. savemyexams.com This reaction proceeds via a nucleophilic addition-elimination mechanism where the nitrogen lone pair attacks the electrophilic carbonyl carbon. savemyexams.com This transformation is often used to protect the amino group or to introduce new functional moieties.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of di- and tri-alkylated products can be challenging. Reductive amination provides an alternative route for introducing specific alkyl groups.

Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. sci-hub.ru This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate, forming a new C-N bond. sci-hub.ruacs.org

Table 3: Representative Reactions of the Amino Group

| Reaction Type | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine or Et₃N | 3-Acetamido-4-fluorobenzonitrile | savemyexams.com |

| Arylation (Buchwald-Hartwig) | Aryl Bromide (Ar-Br) | Pd(OAc)₂, Phosphine Ligand, Base (e.g., Cs₂CO₃) | 3-(N-arylamino)-4-fluorobenzonitrile | sci-hub.ru |

| Alkylation | Alkyl Iodide (R-I) | Base (e.g., K₂CO₃) | 3-(N-alkylamino)-4-fluorobenzonitrile | researchgate.net |

Nitrile Group Transformations

The cyano group is a versatile functional group that can be converted into several other important moieties, most notably amides, carboxylic acids, and tetrazoles.

The hydrolysis of the nitrile group can yield either a primary amide or a carboxylic acid, depending on the reaction conditions. arkat-usa.orglibretexts.org

Amidation: Partial hydrolysis to the corresponding amide, 3-amino-4-fluorobenzamide, can be achieved under milder alkaline conditions, for instance, using hydrogen peroxide in a basic medium or controlled hydrolysis with NaOH in a mixed solvent system. arkat-usa.orggoogle.com This selective transformation is useful as amides are important functional groups in their own right. mdpi.com

Hydrolysis to Carboxylic Acid: Complete hydrolysis to 3-amino-4-fluorobenzoic acid requires more vigorous conditions, typically by heating under reflux with a strong acid (e.g., aqueous HCl) or a concentrated base (e.g., aqueous NaOH). libretexts.orggoogle.com If basic hydrolysis is used, a final acidification step is required to protonate the carboxylate salt and isolate the free carboxylic acid. libretexts.orgchembk.com

Table 4: Hydrolysis of the Nitrile Group

| Reaction | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Amidation | H₂O₂, NaOH (catalytic) | Controlled temperature | 3-Amino-4-fluorobenzamide | google.com |

| Hydrolysis | Aqueous HCl | Heat under reflux | 3-Amino-4-fluorobenzoic acid | libretexts.org |

| Hydrolysis | Aqueous NaOH, then H₃O⁺ | Heat under reflux, then acidification | 3-Amino-4-fluorobenzoic acid | libretexts.orggoogle.com |

The nitrile group can participate in [3+2] cycloaddition reactions with azides to form 5-substituted-1H-tetrazoles. researchgate.netnih.gov This transformation is a highly valuable method for synthesizing these important heterocyclic compounds, which have wide applications in medicinal chemistry. The reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). scielo.org.za

The cycloaddition often requires a catalyst to proceed at a reasonable rate. A variety of catalysts have been developed, including Lewis acids (e.g., ZnCl₂, AlCl₃), transition metal complexes, and organocatalysts. acs.orgthieme-connect.comorganic-chemistry.orgajgreenchem.com These catalysts function by activating the nitrile group, making it more susceptible to attack by the azide nucleophile. acs.orgorganic-chemistry.org

Table 5: Catalytic Systems for Tetrazole Formation from Nitriles

| Catalyst System | Azide Source | Solvent | General Conditions | Reference |

|---|---|---|---|---|

| Zn(II) salts (e.g., ZnBr₂) | NaN₃ | Water or DMF | Heating | organic-chemistry.org |

| AlCl₃ / N-methyl-2-pyrrolidone (NMP) | NaN₃ | NMP | Microwave heating | organic-chemistry.org |

| L-Proline (Organocatalyst) | NaN₃ | DMF | Heating | thieme-connect.com |

| Co(II) complex | NaN₃ | DMF | Mild heating | nih.gov |

| SO₃H-carbon (Solid acid) | NaN₃ | DMF | 100 °C | ajgreenchem.com |

Unveiling the Chemical Versatility of this compound

The aromatic compound this compound, with the chemical formula C₇H₅FN₂, is a significant building block in organic synthesis, particularly in the creation of complex heterocyclic structures. nih.gov Its unique arrangement of an amino group, a fluorine atom, and a nitrile group on a benzene (B151609) ring provides a rich platform for a variety of chemical transformations. This article explores the chemical reactivity of this compound, focusing on the reduction of its nitrile group and its participation in cross-coupling and annulation reactions.

The strategic placement of the amino, fluoro, and nitrile functionalities on the benzene ring dictates the reactivity of this compound, making it a versatile precursor in medicinal and materials science. The electron-withdrawing nature of the fluorine and nitrile groups influences the nucleophilicity of the amino group and the reactivity of the aromatic ring itself.

Reduction of the Nitrile Group to Amines

The conversion of the nitrile group (-CN) in this compound to a primary amine (-CH₂NH₂) is a fundamental transformation that opens up new avenues for derivatization. This reduction can be achieved through various methods, including catalytic hydrogenation and the use of metal hydride reagents.

Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), is an effective method for this reduction. For instance, the reduction of the nitro group in 4-fluoro-3-nitrobenzonitrile (B23716) using a Pd/C catalyst has been shown to produce this compound with high efficiency. Similarly, catalytic hydrogenation can be applied to reduce the nitrile group to an amine. Another approach involves the use of nickel(II) chloride in combination with sodium borohydride, a system that can also facilitate the simultaneous protection of the newly formed amino group. researchgate.net

It is important to consider the potential for side reactions. For example, during catalytic hydrogenation, the formation of secondary or tertiary amines can occur if the initially formed primary amine reacts with intermediate imines. researchgate.net Careful control of reaction conditions, such as solvent, temperature, and the choice of catalyst and reducing agent, is crucial to achieve high selectivity for the desired primary amine. The use of trapping agents, like di-tert-butyl dicarbonate, can also prevent the formation of these byproducts by protecting the primary amine as it is formed. researchgate.net

| Reagent/Catalyst | Conditions | Product | Efficacy/Notes |

| Palladium on Carbon (Pd/C) | Hydrogen gas | 3-(Aminomethyl)-4-fluorobenzylamine | Effective for large-scale applications. smolecule.com |

| Nickel(II) chloride / Sodium borohydride | Anhydrous methanol (B129727) | 3-(Aminomethyl)-4-fluorobenzylamine | Can be used with a trapping agent to prevent side reactions. researchgate.net |

| Iron powder / Acidic medium | - | This compound (from 4-fluoro-3-nitrobenzonitrile) | High purity product obtained. |

Cross-Coupling and Annulation Reactions

The presence of a halogen atom (fluorine) and an amino group makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions and subsequent cyclization processes to form fused heterocyclic systems. These reactions are powerful tools for constructing complex molecular architectures from simpler starting materials.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental methods for forming carbon-carbon bonds. wikipedia.orgresearchgate.net In the context of this compound, the fluorine atom can potentially participate in these reactions, although aryl fluorides are generally less reactive than other aryl halides. smolecule.comresearchgate.net However, the amino group can be a directing group and can also be transformed into a more reactive triflate group to facilitate coupling.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.netuwindsor.ca While direct coupling at the C-F bond is challenging, derivatization of the amino group or the use of specialized catalyst systems can enable such transformations. Research has shown that the choice of ligand on the palladium catalyst can influence the regioselectivity of the reaction when multiple reactive sites are present. researchgate.net

The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction offers a pathway to introduce alkenyl substituents onto the aromatic ring of this compound derivatives. The efficiency and outcome of the Heck reaction are influenced by the nature of the alkene, the catalyst, and the reaction conditions. rsc.org

| Reaction | Reactants | Catalyst | Product |

| Suzuki-Miyaura Coupling | Aryl boronic acid, Aryl halide/triflate | Palladium complex (e.g., Pd(PPh₃)₄) | Biaryl compound |

| Heck Reaction | Alkene, Aryl halide/triflate | Palladium complex (e.g., Pd(OAc)₂) | Substituted alkene |

Cyclization Processes for Heterocycle Formation

The functional groups of this compound serve as handles for constructing various heterocyclic rings through cyclization reactions. smolecule.com The amino and nitrile groups can react with suitable bifunctional reagents to form fused pyrimidines, imidazoles, and other important heterocyclic systems. For instance, the amino group can act as a nucleophile, attacking an electrophilic center, followed by an intramolecular reaction involving the nitrile group to close the ring. rsc.org

Regioselective Synthesis of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems from substituted anilines like this compound often requires careful control of regioselectivity, especially when the starting material has multiple potential reaction sites. nih.govbeilstein-journals.orgresearchgate.net The inherent electronic and steric properties of the substituents on the benzene ring play a crucial role in directing the outcome of these reactions.

For example, in the synthesis of quinoxalinones from substituted o-phenylenediamines, the relative nucleophilicity of the amino groups determines which one reacts preferentially with a given electrophile. beilstein-journals.org Similarly, in the formation of fused benzofurans and benzothiophenes from 2-fluorobenzonitriles, the reaction proceeds through a Smiles rearrangement, with the regioselectivity influenced by the electronic nature of the substituents on the benzonitrile (B105546) ring. semanticscholar.orgmdpi.com Studies have shown that electron-withdrawing groups on the 2-fluorobenzonitrile (B118710) can lead to higher yields in these cyclization reactions. mdpi.com Furthermore, computational studies, such as Density Functional Theory (DFT), can be employed to predict and explain the observed regioselectivity in these complex cyclization reactions. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Amino-4-fluorobenzonitrile by mapping the magnetic environments of its constituent nuclei, primarily ¹H, ¹⁹F, and ¹³C.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in the molecule. The spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons and the amino group protons.

The aromatic region typically displays complex signals due to spin-spin coupling between the protons and with the adjacent fluorine atom. A predicted ¹H NMR spectrum shows a multiplet observed between δ 7.21-7.26, which corresponds to two aromatic protons. ichemical.com Another signal, a triplet at approximately δ 6.74, is attributed to the third aromatic proton, with the splitting pattern influenced by coupling to neighboring protons. ichemical.com The protons of the amino (-NH₂) group typically appear as a broad singlet around δ 4.20, with its chemical shift and broadness being sensitive to solvent, concentration, and temperature. ichemical.com

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.21-7.26 | Multiplet (m) | 2H | Aromatic C-H |

| 6.74 | Triplet (t) | 1H | Aromatic C-H |

| 4.20 | Broad Singlet (bs) | 2H | Amino (-NH₂) |

| Data predicted in CDCl₃ at 300 MHz. ichemical.com |

¹⁹F NMR for Fluorine Environments

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool for characterization. This technique is highly sensitive to the single fluorine environment in the this compound molecule. The resulting spectrum is expected to show a single resonance, as there is only one unique fluorine atom. The precise chemical shift of this signal provides insight into the electronic effects of the adjacent amino and cyano groups. Furthermore, coupling between the fluorine nucleus and nearby protons (H-F coupling) can be observed, which helps to confirm the substitution pattern on the aromatic ring. researchgate.netnih.gov This technique is routinely used for the characterization of fluorinated heterocyclic compounds and other fluorinated aromatics. rsc.org

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven unique carbon atoms in the structure: five aromatic carbons, the nitrile carbon, and the carbon of the amino-substituted ring position. The carbon atom directly bonded to the fluorine (C-F) will exhibit a characteristic large one-bond coupling constant (¹JCF). The nitrile carbon (C≡N) will appear in the downfield region of the spectrum, typical for cyano groups. The remaining aromatic carbons will resonate in the standard aromatic region, with their specific chemical shifts influenced by the electronic effects of the fluoro, amino, and cyano substituents.

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm connectivity, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, confirming which protons are adjacent on the ring. up.ac.zaharvard.edu Cross-peaks in the COSY spectrum connect signals from protons that are spin-coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is particularly useful for identifying the quaternary (non-protonated) carbons, such as the nitrile carbon and the carbons bearing the amino and fluoro substituents, by observing their correlations to nearby protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio, which is crucial for confirming its molecular formula. rsc.org For this compound, the molecular formula is C₇H₅FN₂. guidechem.comnih.gov The calculated monoisotopic mass for this formula is 136.04367633 Da. guidechem.comnih.gov HRMS analysis would yield an experimental mass that, if within a very narrow tolerance (typically <5 ppm), confirms this exact elemental composition, distinguishing it from any other combination of atoms that might have the same nominal mass. rsc.org

Interactive Data Table: Molecular Formula and Mass Data

| Parameter | Value | Reference |

| Molecular Formula | C₇H₅FN₂ | guidechem.comnih.gov |

| Molecular Weight | 136.13 g/mol | guidechem.comnih.gov |

| Calculated Exact Mass | 136.04367633 Da | guidechem.comnih.gov |

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is a unique fingerprint that aids in structural confirmation. When this compound is subjected to mass spectrometry, the molecular ion peak (M+) is observed at an m/z corresponding to its molecular weight (approximately 136.13 g/mol ). nih.gov

The fragmentation of the parent molecule occurs at its weakest bonds, leading to the formation of characteristic fragment ions. Common fragmentation pathways for aromatic amines and nitriles include the loss of small neutral molecules or radicals. For this compound, potential fragmentation could involve:

Loss of HCN: A common fragmentation for benzonitriles, leading to a fragment ion.

Loss of NH2 or NH3: Fragmentation involving the amino group.

Fission of the aromatic ring: This can lead to a variety of smaller fragment ions.

The precise fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization - EI). Analysis of these fragments provides confirmatory evidence for the presence of the amino, fluoro, and nitrile functional groups on the benzene (B151609) ring. libretexts.orgsavemyexams.com

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| Adduct | m/z (mass to charge ratio) |

| [M+H]+ | 137.05095 |

| [M+Na]+ | 159.03289 |

| [M-H]- | 135.03639 |

| [M+NH4]+ | 154.07749 |

| [M+K]+ | 175.00683 |

| [M+H-H2O]+ | 119.04093 |

| [M]+ | 136.04312 |

| [M]- | 136.04422 |

Data predicted using CCSbase. uni.lu

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Key expected FT-IR absorption bands include:

N-H Stretching: The amino group (NH2) will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C≡N Stretching: The nitrile group (C≡N) exhibits a sharp, intense absorption band in the region of 2200-2260 cm⁻¹. google.com

C-F Stretching: The carbon-fluorine bond will have a strong absorption band, typically in the 1000-1400 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations usually appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds in the benzene ring results in several bands in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group is expected in the range of 1550-1650 cm⁻¹.

Interactive Data Table: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (N-H) | Stretching | 3300-3500 | Medium-Strong |

| Nitrile (C≡N) | Stretching | 2200-2260 | Strong, Sharp |

| Aromatic C-H | Stretching | >3000 | Medium |

| Aromatic C=C | Stretching | 1400-1600 | Medium-Strong |

| Amino (N-H) | Bending | 1550-1650 | Medium |

| Carbon-Fluorine (C-F) | Stretching | 1000-1400 | Strong |

FT-Raman spectroscopy is complementary to FT-IR and is particularly useful for observing non-polar bonds. lbp.world For this compound, the FT-Raman spectrum would also show characteristic peaks. The C≡N stretching vibration is typically strong in both IR and Raman spectra. google.com The symmetric vibrations of the benzene ring are often more prominent in the Raman spectrum compared to the FT-IR spectrum. Computational studies on similar molecules like 3-aminobenzonitrile (B145674) have been used to assign vibrational modes in Raman spectra. researchgate.net

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and determining the purity of a compound.

HPLC is a cornerstone technique for the analysis of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. The purity of this compound is often specified as a minimum of 97% by HPLC. actim.com

The use of a Photo Diode Array (PDA) detector allows for the acquisition of UV-Vis spectra of the eluting peaks. nih.govacs.org This provides additional information for peak identification and purity assessment by comparing the spectrum of the main peak with that of any impurities. The UV absorbance of the compound is due to the electronic transitions within the aromatic ring and the nitrile group.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. orgsyn.org It is suitable for the analysis of volatile and thermally stable compounds like this compound. In GC-MS analysis, the sample is vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. thermofisher.com This allows for the identification of the main compound and any volatile impurities, even at trace levels. For instance, GC-MS can be used to monitor the progress of reactions that synthesize this compound, such as the reduction of 4-fluoro-3-nitrobenzonitrile (B23716).

X-ray Crystallography for Solid-State Structure Elucidation

As of the latest available data, a detailed single-crystal X-ray diffraction analysis for this compound has not been reported in published scientific literature. Searches of crystallographic databases, including the Cambridge Structural Database (CSD), have not yielded a crystal structure for this specific compound.

While crystallographic data exists for isomeric and related compounds, such as 4-amino-3,5-difluorobenzonitrile (B171853) iucr.org, this information cannot be directly extrapolated to describe the precise solid-state structure of this compound. The specific arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-stacking, is highly dependent on the exact placement of the amino and fluoro substituents on the benzonitrile (B105546) framework.

Therefore, a definitive elucidation of the solid-state structure, including unit cell parameters, space group, and specific bond lengths and angles for this compound, awaits experimental determination through X-ray crystallography.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the geometric and electronic characteristics of 3-Amino-4-fluorobenzonitrile. These methods solve the Schrödinger equation for the molecule, providing detailed information about its structure and energy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed for its balance of accuracy and computational efficiency. For substituted benzonitriles, DFT methods, particularly using the B3LYP hybrid functional, are standard for performing geometry optimization to find the most stable molecular conformation (the minimum on the potential energy surface). sphinxsai.com These calculations determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would reveal the influence of the amino (-NH₂), fluoro (-F), and cyano (-C≡N) groups on the geometry of the benzene (B151609) ring. For instance, studies on analogous molecules like 4-Fluoro-3-methoxybenzonitrile using DFT at the B3LYP/6-311++G(d,p) level have shown how electron-withdrawing and donating groups induce variations in the aromatic ring's bond lengths. Similar calculations for this compound would precisely quantify the push-pull electronic effect between the electron-donating amino group and the electron-withdrawing nitrile and fluorine groups.

Table 1: Predicted Structural Parameters of this compound based on DFT Calculations on Analogous Compounds

| Parameter | Predicted Value | Computational Method Reference |

| C-F Bond Length | ~1.350 Å | DFT/B3LYP/6-311++G(d,p) |

| C-NH₂ Bond Length | ~1.370 Å | DFT on 3-aminobenzonitrile (B145674) researchgate.net |

| C-C≡N Bond Length | ~1.445 Å | DFT on benzonitriles |

| C≡N Bond Length | ~1.155 Å | DFT on benzonitriles |

| ∠C-C-F Bond Angle | ~119.0° | DFT on fluorinated benzonitriles |

| ∠C-C-NH₂ Bond Angle | ~121.0° | DFT on aminobenzonitriles |

Note: This interactive table presents expected values based on calculations performed on structurally similar molecules. The precise values for this compound would require specific calculations for this molecule.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net While often more computationally demanding than DFT, they provide a valuable benchmark for comparison. Studies on related molecules, such as 3-aminobenzonitrile and 3-chloro-4-fluoro benzonitrile (B105546), have utilized both HF and DFT methods to calculate geometries and vibrational frequencies. researchgate.netresearchgate.net Comparing the results from both approaches allows for a more robust validation of the computational findings. HF theory, by not fully accounting for electron correlation, can serve as a baseline, while methods like MP2 offer a more refined electronic structure at a higher computational cost.

The accuracy of any quantum chemical calculation is critically dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. dergipark.org.tr The selection represents a trade-off between accuracy and computational cost. scm.com

For molecules like this compound, Pople-style basis sets are commonly used. researchgate.net A typical choice is the 6-311++G(d,p) basis set:

6-311G : Describes the core electrons with one function and the valence electrons with three functions, allowing for greater flexibility.

++ : Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions. researchgate.net

(d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds. researchgate.net

Using a larger and more flexible basis set, such as those from the correlation-consistent family (e.g., aug-cc-pVTZ), can further improve the accuracy of calculated properties, though at a significantly higher computational expense. dergipark.org.trresearchgate.net The choice of an appropriate basis set is therefore essential for obtaining reliable predictions of molecular geometry, electronic properties, and reactivity. dergipark.org.tr

Table 2: Hierarchy and Characteristics of Common Basis Sets

| Basis Set Type | Description | General Application |

| Minimal (e.g., STO-3G) | Uses the minimum number of functions to represent each atom. | Low accuracy, used for very large systems or initial checks. |

| Split-Valence (e.g., 6-31G) | Uses multiple functions for valence electrons, one for core. | A good balance for initial geometry optimizations. |

| Polarized (e.g., 6-31G(d,p)) | Adds polarization functions to allow orbital shapes to change. | Essential for accurate geometries and frequencies. researchgate.net |

| Diffuse (e.g., 6-31+G(d,p)) | Adds diffuse functions for describing delocalized electrons. | Important for anions and systems with lone pairs. researchgate.net |

| Triple-Zeta (e.g., 6-311G) | Offers more flexibility for valence electrons than double-zeta. | Higher accuracy for electronic properties. |

| High-Level (e.g., aug-cc-pVTZ) | Correlation-consistent and augmented with diffuse functions. | "Gold standard" for high-accuracy benchmark calculations. dergipark.org.tr |

Note: This interactive table summarizes the purpose of different types of basis sets and their components.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Analysis of these orbitals is key to understanding chemical reactivity and bonding.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity.

HOMO : Represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO : Represents the ability of a molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sphinxsai.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO is likely concentrated around the electron-withdrawing cyano group. Computational studies on similar molecules confirm that DFT calculations are effective for determining these orbital energies and predicting reactivity. researchgate.netdergipark.org.tr

Table 3: Conceptual HOMO-LUMO Analysis for this compound

| Orbital | Predicted Energy (eV) | Implication for Reactivity |

| HOMO | ~ -6.5 to -7.5 eV | High energy indicates strong electron-donating capability; site for electrophilic attack. dergipark.org.tr |

| LUMO | ~ -1.0 to -2.0 eV | Low energy indicates strong electron-accepting capability; site for nucleophilic attack. dergipark.org.tr |

| Energy Gap (ΔE) | ~ 4.5 to 5.5 eV | A significant gap suggests good kinetic stability but allows for charge transfer within the molecule. dergipark.org.trsphinxsai.com |

Note: This interactive table provides conceptual energy values to illustrate the principles of FMO analysis. Actual values depend on the specific computational method and basis set employed.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns closely with Lewis structures. uni-muenchen.de This method is invaluable for quantifying charge distribution and analyzing intramolecular interactions.

For this compound, NBO analysis would calculate the natural atomic charges on each atom, revealing the electron-donating nature of the -NH₂ group and the electron-withdrawing effects of the -F and -C≡N groups. Furthermore, NBO analysis uses second-order perturbation theory to examine donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer and hyperconjugation. dergipark.org.trsphinxsai.com Key interactions would include the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the benzene ring and the delocalization of ring π orbitals into the antibonding π* orbital of the cyano group.

Table 4: Predicted Key NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C-C)ring | High | Donation from amino lone pair to the aromatic ring (Resonance) |

| π (C-C)ring | π* (C≡N) | Moderate | Delocalization from the ring into the cyano group (Conjugation) |

| LP (1) F | σ* (C-C)ring | Low-Moderate | Hyperconjugation from fluorine lone pair to the ring |

Note: This interactive table illustrates the types of stabilizing intramolecular interactions and their expected relative strengths as would be revealed by NBO analysis, based on findings for analogous systems. dergipark.org.tr

Reaction Pathway and Mechanism Elucidation

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By identifying reactants, products, intermediates, and transition states, a detailed understanding of the reaction mechanism can be achieved.

The study of reaction kinetics and mechanisms heavily relies on the characterization of transition states and the calculation of associated energy barriers. Density Functional Theory (DFT) is a commonly employed method for this purpose. For instance, in reactions analogous to those involving fluorobenzonitrile derivatives, such as nucleophilic aromatic substitution (SNAr), DFT calculations at levels like B3LYP-D3(BJ)/6-31+g* can be used to model the transition state structures. rsc.org For the SNAr reaction between indole (B1671886) and 4-fluorobenzonitrile (B33359), different transition states, including anionic and base-catalyzed pathways, have been predicted. rsc.org

Similarly, the C-C bond activation of fluorinated benzonitriles by nickel(0) complexes has been investigated using DFT. researchgate.net These studies involve locating the transition state structures on the potential energy surface to understand the energetics of the reaction. researchgate.net The activation energy barrier is a critical parameter derived from these models, providing a quantitative measure of the kinetic feasibility of a reaction pathway. For example, large-scale DFT calculations have been shown to be feasible for determining activation energy barriers in complex systems like enzymes, with computed values showing good agreement with experimental data. soton.ac.uk

Table 1: Examples of Calculated Thermodynamic Parameters for Reactions of Fluorobenzonitrile Derivatives

| Reaction System | Solvent | ΔH° (kcal/mol) | ΔS° (e.u.) | ΔG°298K (kcal/mol) |

| 1b ⇌ 5b (3-Fluorobenzonitrile) | THF-d₈ | -5.7 (± 0.2) | -11.9 (± 0.5) | -2.2 (± 0.3) |

| 1b ⇌ 5b (3-Fluorobenzonitrile) | Toluene-d₈ | -5.4 (± 0.2) | -15.2 (± 0.7) | -0.9 (± 0.4) |

| 1c ⇌ 5c (4-Fluorobenzonitrile) | THF-d₈ | -3.5 (± 0.2) | -7.2 (± 0.5) | -1.4 (± 0.3) |

| 1c ⇌ 5c (4-Fluorobenzonitrile) | Toluene-d₈ | -3.2 (± 0.2) | -10.1 (± 0.6) | -0.2 (± 0.4) |

| Data sourced from a study on C-CN bond activation using [Ni(dippe)]. acs.org '1b' and '1c' represent η²-nitrile complexes, while '5b' and '5c' are the C-CN bond activation products. |

The solvent environment can significantly influence reaction pathways and energetics. Computational models account for these interactions through either explicit solvent molecules or, more commonly, implicit continuum solvation models. Models such as the Polarizable Continuum Model (PCM) and its variants (e.g., IEFPCM) or the SMD solvation model are frequently used. researchgate.netchemrxiv.org

Studies on the C-CN bond activation of 3-fluorobenzonitrile (B1294923) and 4-fluorobenzonitrile have demonstrated the impact of the solvent. The Gibbs free energy of the reaction is more negative in a polar solvent like tetrahydrofuran (B95107) (THF) compared to a nonpolar one like toluene, indicating that the products are more stabilized in a polar environment. acs.org In other cases, gas-phase calculations of reaction barriers showed poor correlation with experimental rates, but the inclusion of an implicit water solvent model (SMD) led to a good correlation and a predictive model. chemrxiv.org However, it has also been noted that standard implicit solvation models may not always perfectly describe solute-solvent interactions, potentially leading to discrepancies with experimental results, for example, in NMR spectra predictions. researchgate.net The choice of solvent model is therefore crucial for accurately simulating reaction thermodynamics and kinetics. rsc.orgfaccts.de

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are essential for predicting and interpreting the spectra of this compound. By simulating spectra and comparing them with experimental measurements, a detailed assignment of spectral features to specific molecular motions or electronic transitions can be made.

The vibrational spectra (Infrared and Raman) of molecules related to this compound have been successfully simulated using quantum chemical methods. DFT, particularly with the B3LYP functional and basis sets like 6-311++G(d,p), is a standard approach for calculating harmonic vibrational frequencies, IR intensities, and Raman scattering activities. researchgate.netnih.gov

For a reliable comparison with experimental data, the calculated wavenumbers are often uniformly scaled to correct for anharmonicity and other systematic errors in the theoretical model. researchgate.net In a study on the closely related 3-chloro-4-fluorobenzonitrile, the scaled theoretical wavenumbers showed excellent agreement with the experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov This allows for a detailed interpretation of the spectra, where specific bands can be assigned to vibrational modes like C-F stretching, C-N stretching, or C-H in-plane bending. researchgate.net Potential Energy Distribution (PED) analysis is often used to determine the contribution of different internal coordinates to each normal mode, aiding in unambiguous assignments. researchgate.net

Table 2: Selected Vibrational Mode Assignments for 3-Chloro-4-fluorobenzonitrile (Analogue)

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| C-H Stretching | 3081 | 3081 |

| C≡N Stretching | 2238 | 2238 |

| C-C Stretching | 1589 | 1589 |

| C-H In-plane Bending | 1284 | 1284 |

| C-F Stretching | 1196 | - |

| C-Cl Stretching | 691 | 691 |

| Data from a combined experimental and theoretical study on 3-chloro-4-fluorobenzonitrile. researchgate.net |

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. researchgate.net

Systematic studies have been performed to establish reliable protocols for predicting ¹⁵N and ¹³C chemical shifts. researchgate.netcaspre.ca These often involve using a specific level of theory, such as B3LYP/cc-pVDZ, and applying a linear scaling correction to the calculated isotropic shielding values to improve agreement with experimental data. researchgate.net The inclusion of solvent effects, for instance by performing calculations in a continuum model of a solvent like DMSO, is important for accurate predictions. researchgate.netresearchgate.net These computational predictions are invaluable for assigning signals in experimental spectra, distinguishing between isomers, and determining protonation states. researchgate.net

The electronic and vibrational properties of the excited states (S₁) and cationic ground states (D₀) of fluorinated benzonitriles can be probed experimentally with techniques like two-color resonance-enhanced multiphoton ionization (2-color REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy. researchgate.netmdpi.comresearcher.life

Computational chemistry plays a vital role in interpreting these complex spectra. The excited state is typically modeled using Time-Dependent DFT (TD-DFT), while the cationic ground state (a doublet radical) is modeled using an unrestricted DFT method (e.g., UB3LYP). researchgate.netresearcher.life These calculations provide optimized geometries and vibrational frequencies for the S₁, D₀, and ground (S₀) states.

Based on these calculations, Franck-Condon spectral simulations can be performed for the S₁ ← S₀ and D₀ ← S₁ transitions. researchgate.net The strong agreement often found between the simulated and experimental spectra allows for confident assignment of the observed vibrational features in the excited and cationic states. researchgate.netresearcher.life These studies yield precise values for the S₁ state origin and the adiabatic ionization energy.

Table 3: Experimental Spectroscopic Data for Fluorobenzonitrile Isomers

| Compound | S₁ ← S₀ Band Origin (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) |

| 2-Fluorobenzonitrile (B118710) | 36028 ± 2 | 78650 ± 5 |

| 3-Fluorobenzonitrile | 35989 ± 2 | 78873 ± 5 |

| Data obtained via REMPI and MATI spectroscopy. mdpi.com |

Molecular Dynamics and Conformational Analysis

While dedicated molecular dynamics (MD) simulations and comprehensive conformational analysis studies specifically for this compound are not extensively detailed in publicly available literature, computational methods provide significant insights into its molecular structure and potential behavior. Theoretical investigations, primarily through methods like Density Functional Theory (DFT), allow for the prediction of geometric parameters, electronic properties, and conformational preferences. These insights are often drawn from analyses of the subject molecule and comparisons with structurally related benzonitrile derivatives.

Computed Molecular Properties:

Computational chemistry provides a range of calculated descriptors that predict the physicochemical properties of this compound. These values are derived from its molecular structure and are useful in predicting its behavior in various chemical environments.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 136.13 g/mol | nih.gov |

| Topological Polar Surface Area (TPSA) | 49.8 Ų | nih.gov |

| XLogP3 | 1.2 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.govambeed.com |

| Hydrogen Bond Acceptor Count | 2 | ambeed.com |

| Rotatable Bond Count | 0 | ambeed.com |

Conformational Analysis and Structural Insights from Analogues:

The conformational analysis of this compound is centered on the orientation of its amino (-NH₂) and cyano (-C≡N) groups relative to the fluorinated benzene ring. Due to the rigidity of the benzene ring and the triple bond of the nitrile group, the number of rotatable bonds is zero, suggesting limited conformational flexibility. ambeed.com The primary conformational considerations involve the planarity of the molecule and the rotational barrier of the amino group.

Studies on similar molecules, such as 3-ethyl-4-fluorobenzonitrile, utilize DFT to determine preferred conformations that minimize steric hindrance and optimize electronic stabilization. For this compound, it is expected that the benzene ring, along with the cyano group, forms a planar structure. The amino group is also largely expected to be coplanar with the ring to maximize electronic conjugation, although small out-of-plane rotations are possible.

The electronic character of the substituents plays a crucial role. The amino group at position 3 is electron-donating, which contrasts with the electron-withdrawing nature of the fluorine atom at position 4 and the nitrile group at position 1. This substitution pattern influences the bond lengths and angles of the benzene ring. For instance, in a related compound, 4-amino-3,5-difluorobenzonitrile (B171853), the presence of ortho-fluorine substituents leads to a distortion of bond angles and imparts a quinoidal character to the phenyl ring. iucr.org

Applications in Advanced Chemical Synthesis

Precursor for Complex Organic Molecules

3-Amino-4-fluorobenzonitrile is a valuable building block in organic synthesis, serving as a precursor for a variety of complex organic molecules. Its trifunctional nature, featuring an amino group, a fluorine atom, and a nitrile group on an aromatic ring, allows for diverse chemical transformations.

Building Block for Polyfluorinated Scaffolds

The presence of a fluorine atom makes this compound an important starting material for the synthesis of polyfluorinated scaffolds. These scaffolds are of significant interest in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. acs.org Research has demonstrated the use of related polyfluorinated benzonitriles in the construction of complex heterocyclic systems. For instance, pentafluorobenzonitrile (B1630612) can undergo reactions to form bicyclic and tricyclic ring-fused systems. researchgate.net Specifically, derivatives like 4-substituted tetrafluorobenzonitriles are key intermediates in creating novel fluorinated heterocyclic leads. rsc.org The reactivity of the fluorine atoms to nucleophilic aromatic substitution (SNAr) is a cornerstone of these synthetic strategies. rsc.orgumich.edu

Synthesis of Anilines and Benzonitrile (B105546) Derivatives

This compound is itself a substituted aniline (B41778) and benzonitrile. Its functional groups can be further modified to generate a library of derivatives. The amino group can undergo various reactions, including diazotization, acylation, and alkylation, to produce a wide range of substituted anilines. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the diversity of accessible compounds. rsc.org For example, related 2-amino-6-fluorobenzonitrile (B142694) is a precursor for synthesizing quinazolines, which are bicyclic heterocycles with applications in medicinal chemistry. ossila.com Additionally, the synthesis of substituted 3-aminoindazoles can be achieved from o-fluorobenzonitriles through reaction with hydrazine (B178648), showcasing the utility of the fluorobenzonitrile scaffold in generating complex aniline derivatives. acs.orgchemicalbook.com

Scaffold for Heterocyclic Compound Synthesis

The arrangement of functional groups in this compound makes it an ideal scaffold for the synthesis of various heterocyclic compounds. The amino and nitrile groups can participate in cyclization reactions to form fused ring systems.

Synthesis of Fluorinated Benzofurans

Fluorinated benzofurans, an important class of heterocycles, can be synthesized using precursors derived from fluorinated benzonitriles. A notable strategy involves the tandem SNAr-cyclocondensation reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds. nih.gov This method allows for the creation of a library of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. nih.gov The reaction proceeds by initial nucleophilic substitution at the 4-position of the perfluorobenzonitrile, followed by an intramolecular cyclization involving the nitrile group to form the benzofuran (B130515) ring. rsc.orgnih.gov While not directly starting from this compound, this methodology highlights the utility of the fluorobenzonitrile core in accessing these complex heterocyclic structures. A one-pot synthesis of fused benzofuranamines has also been developed using 2-fluorobenzonitriles and substituted alcohols. mdpi.comsemanticscholar.org

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Fluorobenzonitrile (B118710) | 1-Hydroxypropan-2-one | 2-Acetyl-3-aminobenzofuran | 76% | semanticscholar.org |

| 2,3-Difluorobenzonitrile | Methyl glycolate | Methyl 3-amino-7-fluorobenzofuran-2-carboxylate | 78% | semanticscholar.org |

Synthesis of Substituted Indazoles

This compound is a direct precursor for the synthesis of substituted indazoles. The reaction of 2-fluorobenzonitriles with hydrazine hydrate (B1144303) is a common and efficient method for preparing 3-aminoindazoles. chemicalbook.comacs.org This reaction involves a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization onto the nitrile group. This approach provides a straightforward route to the indazole core, which is a prevalent scaffold in many biologically active compounds. acs.org Alternative methods for synthesizing 3-aminoindazoles from 2-bromobenzonitriles have also been developed, offering a complementary strategy. acs.orgorganic-chemistry.org

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Fluoro-4-methoxybenzonitrile | Hydrazine hydrate | 3-Amino-4-methoxy-1H-indazole | 80-92% | acs.org |

| 3-Fluoro-1,2-benzenedicarbonitrile | Hydrazine hydrate | 3-Amino-1H-indazole-4-carbonitrile | 87% | acs.org |

Synthesis of Triazole Derivatives

The structural motifs present in this compound are relevant to the synthesis of triazole derivatives, which are a significant class of heterocyclic compounds with diverse applications. mdpi.com While a direct, one-step conversion of this compound to a triazole is not commonly reported, its functional groups can be manipulated to participate in triazole-forming reactions. For instance, the amino group can be converted to an azide (B81097), which can then undergo a cycloaddition reaction. An alternative process for preparing letrozole, a triazole-containing drug, involves using an amino-substituted triazole to avoid certain impurities, highlighting the utility of amino groups in triazole synthesis strategies. google.com Furthermore, research has shown the synthesis of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds, underscoring the importance of the amino-triazole scaffold. nih.gov

Development of Catalytic Reactions

The electronic properties and functional groups of this compound make it an interesting substrate and ligand in the development of novel catalytic reactions, particularly in the realm of transition metal catalysis and green chemistry.

Role in Transition Metal-Catalyzed Processes

The carbon-cyano (C-CN) bond in benzonitriles can be activated by transition metal complexes, leading to a variety of synthetic transformations. Studies on the reaction of fluorinated benzonitriles with zerovalent nickel complexes have shown that the C-CN bond can undergo oxidative addition. The presence of a fluorine substituent influences the thermodynamics of this process. For 3-fluorobenzonitrile (B1294923), the C-CN bond activation is energetically favorable. This reactivity opens up pathways for the development of catalytic reactions involving the cleavage and functionalization of the C-CN bond.

The amino group of this compound can also play a crucial role in directing transition metal-catalyzed reactions. For example, the related compound 3-bromo-4-fluorobenzonitrile (B1266296) has been used to generate organomanganese reagents which, upon transmetalation with a copper salt, form a lithium amidocuprate. This species can then undergo oxidative coupling reactions. The presence of the nitrile group is compatible with these transformations, highlighting the potential of this compound and its derivatives as substrates in such coupling methodologies.

Green Catalysis for Nitrile Transformations

The development of environmentally benign catalytic processes is a major focus of modern chemistry. The hydration of nitriles to amides is an important industrial process, and performing this reaction under green conditions is highly desirable. A chitin-supported ruthenium (Ru/chitin) catalyst has been shown to effectively promote the hydration of a wide range of nitriles to their corresponding carboxamides in water. This method is compatible with various functional groups, including nitro and ester groups, and can be performed on a gram scale. The catalyst itself is prepared from readily available, renewable resources (chitin and ruthenium(III) chloride). Given the broad substrate scope, this compound would be an excellent candidate for this green catalytic transformation to produce 3-amino-4-fluorobenzamide.

Another eco-friendly approach involves the hydrolysis of nitriles in aqueous solutions of plant-based surfactants (WEPPA), which can be recycled and reused. This method has been successfully applied to various benzonitriles, affording the corresponding amides in good to excellent yields.

| Green Catalytic Method | Transformation | Catalyst/Medium | Key Features |

| Catalytic Hydration | Nitrile to Amide | Ru/chitin | Aqueous medium, catalyst from renewable resources. |

| Hydrolysis | Nitrile to Amide | WEPPA (Aqueous plant-based surfactant) | Recyclable medium, good to excellent yields. |

Applications in Materials Science

The unique combination of functional groups in this compound and its derivatives makes them valuable precursors for the synthesis of high-performance functional polymers.

Precursors for Functional Polymers

The amino and nitrile functionalities of this compound and its derivatives can be exploited in polymerization reactions to create advanced materials. For instance, aromatic diamines containing ether-linked benzonitrile moieties are used as monomers for the production of various functional polymers. vulcanchem.com These diamines can be polymerized with dianhydrides to form polyimides, or with diacid chlorides to form polyamides. vulcanchem.com These classes of polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance.

Furthermore, fluorinated benzonitriles are utilized in the synthesis of hyperbranched polymers. For example, hyperbranched polybenzoxazoles (HBPBOs) have been prepared from A2B type monomers synthesized from 3,5-dihydroxybenzoic acid and 3-fluoro-6-nitrophenol. The nitrile group can be a key functional group in the monomer structure, and the fluorine atom can enhance the properties of the final polymer, such as its thermal stability and solubility. The nitrile group can also participate in cycloaddition reactions to form high-performance resins.

| Polymer Type | Monomer Type | Key Features of Polymer |

| Polyimides | Aromatic diamines with benzonitrile moieties, Dianhydrides | High thermal stability, mechanical strength. vulcanchem.com |

| Polyamides | Aromatic diamines with benzonitrile moieties, Diacid chlorides | High thermal stability, chemical resistance. vulcanchem.com |

| Polybenzoxazoles (hyperbranched) | Monomers derived from fluorinated benzonitriles | Enhanced thermal stability and solubility. |

Optoelectronic Materials Development (e.g., OLEDs)

Benzonitrile derivatives are integral to the synthesis of materials for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). ambeed.com While direct literature on this compound in OLEDs is specific, related isomers and derivatives are noted for this purpose. For example, 4-Amino-3-bromo-2-fluorobenzonitrile is used in the production of OLEDs. The incorporation of fluorinated building blocks like these can influence the electronic properties, stability, and performance of the final materials. ambeed.com The field of material science utilizes such compounds in the design of novel materials with specific electronic characteristics. lookchem.com

Liquid Crystal Precursors

Fluorinated benzonitriles are established building blocks in the synthesis of liquid crystals. smolecule.comtcichemicals.com The polarity and rigid structure imparted by the cyano group, combined with the effects of the fluorine substituent, are desirable for creating the mesophases characteristic of liquid crystals. Isomeric and related compounds such as 4-Amino-3-bromo-2-fluorobenzonitrile and 3-Fluoro-5-methoxybenzonitrile are explicitly mentioned as being used in the production of liquid crystals. These materials are critical components in display technologies.

Advanced Material Development

The general utility of this compound extends to the broader development of advanced materials. ambeed.com Its structural motifs are employed to create polymers and other materials with enhanced functionalities. smolecule.com The presence of fluorine can bestow properties such as thermal stability and chemical resistance. Researchers utilize fluorinated benzonitriles to synthesize functional materials where specific conductivity or thermal properties are required. smolecule.com The compound serves as a versatile starting material for complex molecules intended for various high-performance applications. smolecule.com

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Pharmaceutical Intermediate

In the pharmaceutical industry, intermediates are the chemical compounds that form the building blocks of the final active pharmaceutical ingredients (APIs). 3-Amino-4-fluorobenzonitrile serves as a crucial pharmaceutical intermediate, valued for its unique chemical properties that are essential for advanced synthesis. nbinno.com The fluorinated aromatic structure is a preferred component for manufacturers aiming to create complex molecules with enhanced stability and specific functionalities. nbinno.com

The reactivity of the amino and nitrile groups, combined with the electronic effects of the fluorine atom, allows this compound to be a versatile precursor for a wide range of biologically active compounds. It is used in the synthesis of various heterocyclic structures, which are common scaffolds in many drug molecules. For instance, it can be used to synthesize fluorinated 3-aminobenzofurans, which are then screened for biological activity against various pathogens. nih.gov The incorporation of fluorine into drug candidates can significantly improve key properties such as metabolic stability and bioavailability. nbinno.com

This compound is an important intermediate in the development of novel anti-cancer therapies. It is utilized in the synthesis of targeted therapies like kinase inhibitors, which are critical in modern oncology. nbinno.com For example, it serves as a building block for 4-anilinoquinoline-3-carbonitrile derivatives, which have been investigated as dual inhibitors of the EGFR and HER2 receptors, key targets in certain types of cancer. nih.gov The resulting compounds have shown the ability to induce apoptosis (programmed cell death) in cancer cell lines. nih.gov Additionally, it is a precursor for creating 2-amino-4-aryl-pyrimidine derivatives, which have demonstrated potent cytotoxic activity against cancer cells by inducing cell cycle arrest and triggering mitochondrial-related apoptosis. rsc.org

Table 1: Examples of Anti-Cancer Agents Synthesized from this compound Derivatives

| Derivative Class | Target/Mechanism | Therapeutic Potential |

|---|---|---|

| 4-Anilinoquinoline-3-carbonitriles | Dual EGFR/HER2 Inhibition, Apoptosis Induction | Treatment of cancers overexpressing EGFR/HER2 |

| 2-Amino-4-aryl-pyrimidines | Apoptosis Induction, Inhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways | Targeted therapy for various cancer cell lines |

Synthesis of Anti-Inflammatory Agents